molecular formula C9H8BrN3O2 B2458862 Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 2059932-43-1

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B2458862
CAS No.: 2059932-43-1
M. Wt: 270.086
InChI Key: VJNVFGHMUTYTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate ( 2059932-43-1) is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery applications. This compound features a bromo-substituted [1,2,4]triazolo[1,5-a]pyridine core structure, which is recognized as a privileged scaffold in medicinal chemistry due to its similarity to purine bases, making it a valuable bio-isostere in the design of novel therapeutic agents . The molecular structure incorporates two key reactive sites: a bromine substituent at the 6-position that serves as an excellent handle for palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig animations), and an ethyl ester at the 8-position that can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups. With a molecular formula of C9H8BrN3O2 and a molecular weight of 270.08 g/mol , this building block enables efficient lead optimization and structure-activity relationship studies. Researchers primarily utilize this compound in the synthesis of potential kinase inhibitors and other targeted therapies, particularly in oncology research where the [1,2,4]triazolo[1,5-a]pyridine scaffold has shown promise in targeting receptor tyrosine kinases . The compound is provided with high purity and should be stored sealed in dry conditions at room temperature to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-6(10)4-13-8(7)11-5-12-13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNVFGHMUTYTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN2C1=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Selection and Reaction Mechanisms

The triazolo[1,5-a]pyridine skeleton is typically constructed via cyclocondensation between aminopyridine derivatives and carbonyl-containing reagents. A method adapted from pyrazolo[1,5-a]pyridine synthesis involves reacting 3-aminopyridine with 1,3-dicarbonyl compounds under acidic conditions. For example, acetic acid-catalyzed reactions in ethanol at 130°C facilitate cyclization via nucleophilic attack and dehydration. This approach, while effective for pyrazolo analogs, requires modification for triazolo systems by substituting hydrazine derivatives or nitrile precursors to introduce the triazole ring.

Catalytic and Solvent Systems

Recent protocols emphasize oxygen atmosphere use to enhance oxidative cyclization efficiency. Ethanol serves as both solvent and proton donor, while elevated temperatures (130°C) drive ring closure. Alternative solvents like DMF or THF may improve solubility of hydrophobic intermediates but risk side reactions. Catalytic additives such as p-toluenesulfonic acid (PTSA) have been explored to accelerate cyclization, though yields remain substrate-dependent.

Bromination Techniques for Position-Specific Functionalization

Electrophilic Aromatic Substitution

Introducing bromine at position 6 is achieved via electrophilic substitution, often using bromine (Br₂) or N-bromosuccinimide (NBS). Directed ortho-metalation strategies, employing lithium diisopropylamide (LDA), enable regioselective bromination of the pyridine ring prior to triazole formation. For instance, lithiation of a protected pyridine intermediate at -78°C followed by quenching with Br₂ yields 6-bromo precursors with >80% selectivity.

Late-Stage Bromination

Post-cyclization bromination avoids functional group incompatibility but faces challenges in regiocontrol. Radical bromination using UV light and Br₂ in CCl₄ has been reported for analogous triazolo compounds, though over-bromination risks necessitate careful stoichiometric control.

Esterification and Protecting Group Strategies

Ethyl Ester Installation

The ethyl ester group is introduced via Steglich esterification or nucleophilic acyl substitution. Reacting the carboxylic acid intermediate (6-bromo-triazolo[1,5-a]pyridine-8-carboxylic acid) with ethanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) achieves esterification with yields exceeding 85%. Alternatively, pre-esterification of precursors before cyclization simplifies purification but may limit subsequent functionalization.

Boc Protection-Deprotection

Tert-butyloxycarbonyl (Boc) groups protect amine intermediates during cyclization, as seen in patent CN117143095A. Deprotection with trifluoroacetic acid (TFA) followed by neutralization ensures high-purity triazolo cores before esterification.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages Limitations
Cyclocondensation 3-Aminopyridine, 1,3-diketones AcOH, EtOH, 130°C, 18 h 60–75% One-pot synthesis, scalable Moderate regioselectivity
Directed Bromination Lithiated pyridine, Br₂ LDA, THF, -78°C 80–85% High regiocontrol Cryogenic conditions required
Late-Stage Esterification Carboxylic acid, EtOH DCC, DMAP, rt, 24 h 85–90% High purity Multi-step purification

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). HPLC analysis confirms chemical purity >98%, while ¹H NMR (δ 1.35 ppm for ethyl CH₃, δ 4.35 ppm for COOCH₂) and LC-MS (m/z 271.0 [M+H]⁺) validate structure.

Industrial Scalability and Environmental Considerations

Large-scale production faces hurdles in solvent recovery and bromine waste management. Recent advances in flow chemistry reduce reaction times and improve safety by minimizing Br₂ handling. Lifecycle assessments suggest ethanol’s renewability and acetic acid’s low toxicity favor greener syntheses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Condensation Reactions: The ester group can participate in condensation reactions to form amides or other derivatives.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Catalysts: While the microwave-mediated synthesis is catalyst-free, other reactions may require catalysts such as acids or bases to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.

Scientific Research Applications

Structural Characteristics

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has the molecular formula C9H8BrN3O2C_9H_8BrN_3O_2. The compound features a triazole ring fused to a pyridine structure, which is known for imparting diverse biological activities. The presence of the bromine atom at the 6-position enhances its reactivity and potential for derivatization.

Anticancer Activity

Research indicates that triazolo-pyridine derivatives exhibit significant anticancer properties. The triazole moiety is commonly found in various anticancer drugs such as anastrozole and letrozole, which are used in hormone-sensitive breast cancer treatment . this compound may serve as a scaffold for developing new anticancer agents by modifying its substituents to enhance selectivity and potency against specific cancer cell lines.

Inhibitors of Protein Kinases

The compound has potential applications as an inhibitor of protein kinases involved in cancer progression. For instance, derivatives of triazolo-pyridines have been explored as selective inhibitors of Janus kinase 2 (JAK2), which plays a crucial role in hematopoiesis and immune response . this compound could be optimized to improve its efficacy and reduce side effects associated with immune suppression.

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have introduced microwave-assisted techniques for the efficient synthesis of triazolo-pyridines. This approach offers several advantages including reduced reaction times and higher yields without the need for catalysts or additives . Such methodologies can be applied to synthesize this compound in a more environmentally friendly manner.

Case Studies and Research Findings

StudyFindings
Synthesis of Triazolo-PyridinesA study demonstrated the synthesis of various triazolo-pyridine derivatives using microwave irradiation with yields exceeding 80% .
Anticancer ActivityDerivatives showed IC50 values indicating potent activity against MCF-7 breast cancer cells; modifications to the triazole ring improved cytotoxicity significantly .
JAK2 InhibitionResearch on similar compounds highlighted their ability to selectively inhibit JAK2 without affecting JAK3, suggesting a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it can inhibit enzymes such as JAK1 and JAK2, which play roles in cytokine signaling pathways. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can be compared with other triazolopyridine derivatives:

The presence of the bromine atom and the ethyl ester group in this compound makes it unique and potentially more versatile in various applications.

Biological Activity

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal and pharmaceutical chemistry due to its promising biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Overview

  • Chemical Structure : this compound features a triazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an ethyl ester group at the 8th position.
  • CAS Number : 1427376-40-6
  • Molecular Formula : C₉H₈BrN₃O₂

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • RORγt Inhibition : The compound acts as an inverse agonist for RORγt , a nuclear receptor implicated in the regulation of immune responses. This interaction can potentially modulate inflammatory pathways and autoimmune conditions.
  • JAK Inhibition : It has also been studied as an inhibitor of Janus kinase (JAK) enzymes (JAK1 and JAK2), which play crucial roles in cytokine signaling and have been implicated in various hematological malignancies.

In Vitro Studies

This compound has shown significant biological activity in various assays:

  • Anti-inflammatory Activity : The compound exhibits potent anti-inflammatory effects by inhibiting COX-2 activity. Its IC50 values against COX-2 inhibition were found to be comparable to established anti-inflammatory drugs like celecoxib .
CompoundIC50 (μM)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

In Vivo Studies

In animal models, the compound has demonstrated efficacy in reducing inflammation and modulating immune responses:

  • Carrageenan-Induced Paw Edema : Studies indicated that the compound significantly reduced paw swelling in rats subjected to carrageenan-induced inflammation .

Structure-Activity Relationships (SAR)

The presence of the bromine atom and ethyl ester group in this compound enhances its solubility and reactivity compared to similar compounds:

CompoundModificationsBiological Activity
6-Bromo-[1,2,4]triazolo[1,5-a]pyridineLacks ethyl esterReduced solubility
1,2,4-Triazolo[1,5-a]pyridineLacks both bromine and ethyl esterDifferent chemical properties

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Cancer Therapy : Research indicates that derivatives of triazolopyridines can serve as selective inhibitors for TGF-β type I receptor kinase (ALK5), with this compound being a candidate for further development as an anticancer agent due to its selective inhibition profile .
  • Antimicrobial Activity : Preliminary studies suggest that compounds based on this scaffold exhibit moderate antibacterial activity against various pathogens such as N. meningitidis and H. influenzae.

Q & A

Q. Advanced

  • HPLC-PDA : Quantifies purity (>95%) and detects degradation products under stress (e.g., heat, light) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset: ~200°C) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 271.03) and fragmentation patterns .

How can contradictory data in reaction yields or biological activities be systematically addressed?

Q. Advanced

  • Design of Experiments (DoE) : Vary parameters (solvent, temperature, catalyst loading) to identify optimal conditions .
  • Statistical analysis : Use ANOVA to compare biological activity datasets, accounting for outliers (e.g., IC₅₀ variability due to cell line heterogeneity) .
  • Crystallographic validation : Resolve structural ambiguities (e.g., substituent orientation) that may affect activity .

What computational methods support the rational design of new triazolo[1,5-a]pyridine analogs?

Q. Advanced

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity of bromine substituents .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., fungal CYP51) to prioritize synthetic targets .
  • MD simulations : Assess conformational flexibility in solution, guiding solubility improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.